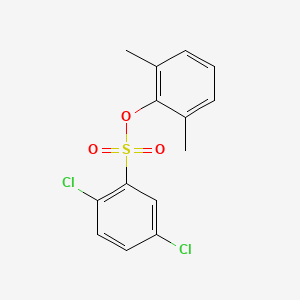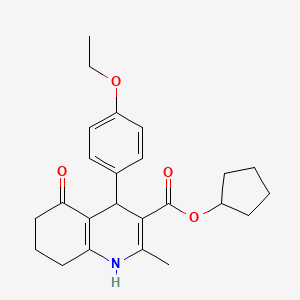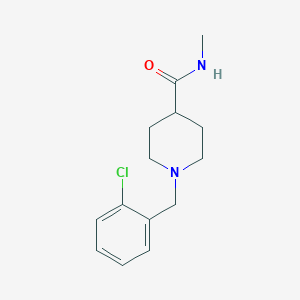
1-adamantyl(2,5-dimethoxybenzyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Adamantyl(2,5-dimethoxybenzyl)amine is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as ADB or 2C-G-Adamantyl-N-benzyl. It belongs to the phenethylamine class of compounds and is structurally similar to other psychedelic substances such as MDMA and 2C-B. In
Mechanism of Action
The mechanism of action of 1-adamantyl(2,5-dimethoxybenzyl)amine is not fully understood. However, it is believed to exert its effects by binding to the serotonin 5-HT2A receptor, which leads to an increase in the release of serotonin and dopamine in the brain. This increase in neurotransmitter release is thought to be responsible for the psychedelic effects of ADB.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-adamantyl(2,5-dimethoxybenzyl)amine are similar to other psychedelic substances. It has been reported to induce altered states of consciousness, changes in perception, and mood enhancement. It has also been found to increase heart rate and blood pressure, dilate pupils, and cause sweating and nausea. However, more research is needed to fully understand the biochemical and physiological effects of ADB.
Advantages and Limitations for Lab Experiments
One advantage of using 1-adamantyl(2,5-dimethoxybenzyl)amine in lab experiments is its structural similarity to other psychedelic substances. This allows for comparison of its effects with other substances and may provide insights into the mechanism of action of psychedelics. However, one limitation is the lack of research on the long-term effects of ADB on the brain and body.
Future Directions
There are several future directions for research on 1-adamantyl(2,5-dimethoxybenzyl)amine. One area of interest is its potential therapeutic properties. Studies have shown that other psychedelic substances have potential in treating mental health disorders such as depression, anxiety, and PTSD. ADB may have similar therapeutic potential and could be studied further in this context.
Another area of future research is the development of new synthesis methods for ADB. The current synthesis method has a yield of around 50%, which could be improved to increase the availability of this compound for research purposes.
Conclusion
1-Adamantyl(2,5-dimethoxybenzyl)amine is a chemical compound that has shown potential in scientific research as a psychedelic substance. Its structural similarity to other psychedelic substances allows for comparison of its effects with other substances and may provide insights into the mechanism of action of psychedelics. Further research is needed to fully understand the biochemical and physiological effects of ADB and its potential therapeutic properties.
Synthesis Methods
1-Adamantyl(2,5-dimethoxybenzyl)amine is synthesized by reacting 1-adamantylamine with 2,5-dimethoxybenzaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction takes place in anhydrous ethanol and is followed by purification using column chromatography. The yield of this synthesis method is reported to be around 50%.
Scientific Research Applications
1-Adamantyl(2,5-dimethoxybenzyl)amine has shown potential in scientific research as a psychedelic substance. It has been found to have a similar structure to other psychedelic substances such as MDMA and 2C-B, which are known to have therapeutic properties. Studies have shown that ADB has a high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception.
properties
IUPAC Name |
N-[(2,5-dimethoxyphenyl)methyl]adamantan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO2/c1-21-17-3-4-18(22-2)16(8-17)12-20-19-9-13-5-14(10-19)7-15(6-13)11-19/h3-4,8,13-15,20H,5-7,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNAZZCLERJJNDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CNC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethoxybenzyl)tricyclo[3.3.1.1~3,7~]decan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5125502.png)
![5-[(1-acetyl-1H-indol-3-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5125510.png)
![2-(3-chloro-4-{[1-(methylsulfonyl)-4-piperidinyl]oxy}benzoyl)-1,2-oxazinane](/img/structure/B5125528.png)
![5-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-3-(4-methoxybenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5125533.png)





![N~2~-benzyl-N~1~-(sec-butyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5125585.png)
![methyl 4-[({3-(2-methoxy-2-oxoethyl)-5-oxo-2-thioxo-1-[3-(trifluoromethyl)phenyl]-4-imidazolidinyl}acetyl)amino]benzoate](/img/structure/B5125590.png)
![N~1~,N~1~'-[1,3-phenylenebis(methylene)]bis[N~1~-(2-fluorophenyl)ethanediamide]](/img/structure/B5125603.png)
![6-amino-4-[4-(trifluoromethyl)phenyl]-3-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5125611.png)